molecular formula C6H9NO2 B14477513 N-Acetyl-N-methylprop-2-enamide CAS No. 65395-80-4

N-Acetyl-N-methylprop-2-enamide

Cat. No.: B14477513
CAS No.: 65395-80-4
M. Wt: 127.14 g/mol
InChI Key: MTPUWWVRVCPGFZ-UHFFFAOYSA-N
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Description

N-Acetyl-N-methylprop-2-enamide (CAS: 65395-80-4) is an acrylamide derivative with the molecular formula C₆H₉NO₂ and a molecular weight of 127.141 g/mol. Its structure features a prop-2-enamide backbone substituted with acetyl and methyl groups at the nitrogen atom. The compound’s InChIKey (MTPUWWVRVCPGFZ-UHFFFAOYSA-N) and PubChem CID (58913886) confirm its unique electronic and steric properties, which influence its reactivity and applications in polymer chemistry and organic synthesis .

Properties

CAS No.

65395-80-4

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

N-acetyl-N-methylprop-2-enamide

InChI

InChI=1S/C6H9NO2/c1-4-6(9)7(3)5(2)8/h4H,1H2,2-3H3

InChI Key

MTPUWWVRVCPGFZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-N-methylprop-2-enamide can be synthesized through several methods. One common approach involves the reaction of ketoximes with ferrous acetate as the reducing reagent. This method offers mild reaction conditions, simple purification procedures, and high yields for a variety of N-acetyl enamides . Another method involves the direct desaturation of amides using an Fe-assisted regioselective oxidative desaturation process . Additionally, a novel one-step N-dehydrogenation of amides to enamides using LiHMDS and triflic anhydride has been reported .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. The use of ferrous acetate and other reducing agents is preferred due to their efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-N-methylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its saturated analogs.

    Substitution: The amide group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

    Substitution reagents: Such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include:

    Oxidation products: Corresponding oxides and hydroxyl derivatives.

    Reduction products: Saturated amides and amines.

    Substitution products: Various N-substituted enamides and related compounds.

Scientific Research Applications

N-Acetyl-N-methylprop-2-enamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Acetyl-N-methylprop-2-enamide involves its interaction with various molecular targets and pathways. The compound’s amide group and conjugated double bond play crucial roles in its reactivity and interactions. The exact molecular targets and pathways depend on the specific application and context of use. For example, in organic synthesis, the compound’s reactivity is influenced by its electrophilic and nucleophilic properties .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Below is a comparative analysis of N-Acetyl-N-methylprop-2-enamide with key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Key References
This compound C₆H₉NO₂ 127.141 Acetyl, methyl Potential monomer for polymers
N-Ethyl-2-methylpropanamide C₆H₁₃NO 115.176 Ethyl, methyl Intermediate in organic synthesis
N-(2-Arylethyl)-2-methylprop-2-enamides Varies (e.g., C₁₂H₁₄FNO) ~207–250 Aryl (e.g., methoxy, halogens) Molecularly imprinted polymers (MIPs)
2-(N-methylprop-2-enamido)acetic acid C₆H₉NO₃ 143.14 Methyl, acetic acid Biomedical applications (e.g., drug delivery)
N-(2,2-Dimethoxyethyl)-2-methylprop-2-enamide C₈H₁₅NO₃ 173.21 Dimethoxyethyl Specialty polymers

Physicochemical Properties

  • Melting Points :
    • N-(2-Arylethyl)-2-methylprop-2-enamides exhibit melting points between 74–114°C , influenced by aryl substituents (e.g., higher for halogenated derivatives) .
    • Data for this compound is unavailable but predicted to be lower due to reduced crystallinity from the acetyl group.
  • Solubility: The dimethoxyethyl analogue (C₈H₁₅NO₃) is highly soluble in polar solvents (e.g., methanol) due to ether linkages . this compound likely has moderate solubility in aprotic solvents (e.g., DMF, acetone) .

Q & A

Q. What are the critical safety protocols for handling N-Acetyl-N-methylprop-2-enamide in laboratory settings?

  • Methodological Answer : Handling acrylamide derivatives like this compound requires stringent safety measures:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use N95 masks if airborne particulates are generated .
  • Containment : Conduct reactions in fume hoods or gloveboxes to minimize inhalation risks .
  • Waste Disposal : Segregate waste into designated containers for toxic organic compounds and ensure disposal via certified hazardous waste services to avoid environmental contamination .
  • Emergency Protocols : Immediate rinsing with water for skin contact and medical consultation for ingestion/inhalation incidents .

Q. Which analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer : A multi-technique approach ensures accurate characterization:
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm structural integrity and identify impurities (e.g., unreacted starting materials) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects trace byproducts .
  • Chromatography : HPLC or GC-MS quantifies purity (>95% is typical for research-grade material) and monitors degradation products .
  • Spectroscopic Methods : FT-IR confirms functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reactivity of this compound under varying reaction conditions?

  • Methodological Answer : A systematic experimental framework is essential:
  • Variable Selection : Test pH, temperature (e.g., 25–80°C), and solvent polarity (e.g., DMSO vs. THF) to assess hydrolysis or polymerization tendencies .
  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates and identify intermediates .
  • Control Experiments : Compare reactivity with structurally similar compounds (e.g., N-methylprop-2-enamide) to isolate electronic/steric effects .
  • Data Validation : Replicate experiments ≥3 times and apply statistical tools (e.g., ANOVA) to confirm reproducibility .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound's molecular interactions?

  • Methodological Answer : Address discrepancies through iterative validation:
  • Computational Refinement : Re-optimize density functional theory (DFT) models using higher basis sets (e.g., B3LYP/6-311+G(d,p)) to improve accuracy of bond length/angle predictions .
  • Experimental Cross-Checking : Compare computational binding energies with experimental values from isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
  • Error Analysis : Quantify uncertainties in both computational (e.g., basis set limitations) and experimental methods (e.g., instrument calibration drift) .
  • Literature Benchmarking : Align findings with prior studies on analogous acrylamides to identify systemic biases or novel phenomena .

Data Contradiction Analysis

Q. How should researchers approach conflicting data in studies evaluating this compound's biological activity?

  • Methodological Answer : Resolve contradictions through rigorous hypothesis testing:
  • Dose-Response Curves : Establish linear vs. nonlinear effects across concentrations (e.g., 1 nM–100 µM) to identify threshold phenomena .
  • Assay Validation : Use positive/negative controls (e.g., known enzyme inhibitors) to confirm assay reliability .
  • Meta-Analysis : Aggregate data from multiple studies to distinguish outliers from genuine variability .
  • Mechanistic Studies : Employ knock-out models (e.g., CRISPR-edited cells) to isolate target-specific effects from off-pathway interactions .

Experimental Design and Reporting

Q. What are best practices for documenting and reporting experimental workflows involving this compound?

  • Methodological Answer : Adhere to academic standards for transparency:
  • Detailed Protocols : Specify reaction conditions (e.g., molar ratios, catalyst loading), purification steps (e.g., column chromatography gradients), and instrument settings .
  • Raw Data Archiving : Deposit spectra, chromatograms, and crystallographic data in public repositories (e.g., PubChem, Zenodo) .
  • Ethical Compliance : Disclose institutional review board (IRB) approvals for biological studies and conflict-of-interest declarations .
  • Critical Reflection : Discuss limitations (e.g., sample size, solvent compatibility) and propose follow-up experiments .

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